molecular formula C12H20O2 B11962340 5,9-Cyclododecadiene-1,2-diol, (1R*,2S*,5Z,9E)- CAS No. 15786-26-2

5,9-Cyclododecadiene-1,2-diol, (1R*,2S*,5Z,9E)-

Cat. No.: B11962340
CAS No.: 15786-26-2
M. Wt: 196.29 g/mol
InChI Key: BHYILZSOXKSYCF-CIIODKQPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL typically involves the cyclization of diene precursors followed by selective hydroxylation. One common method involves the use of cyclododecatriene as a starting material, which undergoes partial hydrogenation to form the desired cis and trans double bonds. Subsequent hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) introduces the cis-diol functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of cyclododecane derivatives

    Substitution: Formation of alkyl halides or other substituted derivatives

Mechanism of Action

The mechanism of action of 5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound’s unique structural configuration allows it to interact with various biological molecules, potentially modulating signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL is unique due to its specific arrangement of cis and trans double bonds within the cyclododecadiene ring and the presence of cis-diol groups. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

15786-26-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(5E,9Z)-cyclododeca-5,9-diene-1,2-diol

InChI

InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4+

InChI Key

BHYILZSOXKSYCF-CIIODKQPSA-N

Isomeric SMILES

C\1C/C=C\CCC(C(CC/C=C1)O)O

Canonical SMILES

C1CC=CCCC(C(CCC=C1)O)O

Origin of Product

United States

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